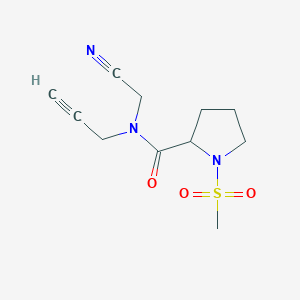
N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is also known as CMMP and is a member of the pyrrolidine family of compounds. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMMP.
Wirkmechanismus
The mechanism of action of CMMP involves its ability to selectively inhibit the activity of certain enzymes and proteins. CMMP acts as a competitive inhibitor of GSK-3β and PP2A by binding to the active site of these enzymes and preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cell growth and division, apoptosis, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMMP are dependent on the specific enzymes and proteins that it inhibits. Inhibition of GSK-3β has been shown to result in decreased cell proliferation, increased apoptosis, and increased differentiation in several types of cancer cells. Inhibition of PP2A has been shown to result in increased cell proliferation and decreased apoptosis in some types of cancer cells. In addition, CMMP has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMMP in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. Another advantage of using CMMP is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using CMMP is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research involving CMMP. One area of interest is in the development of CMMP-based therapeutics for the treatment of cancer and other diseases. Another area of interest is in the development of new synthetic methods for CMMP that could improve its solubility and other properties. Finally, further research is needed to fully understand the mechanism of action of CMMP and its potential applications in a variety of research fields.
Synthesemethoden
The synthesis of CMMP can be achieved through a multistep process involving the reaction of several different chemical compounds. The first step involves the reaction of propargylamine with 1,3-dibromopropane to form the intermediate compound 1-(prop-2-yn-1-yl)pyrrolidine. This intermediate is then reacted with methanesulfonyl chloride to form N-(methanesulfonyl)-1-(prop-2-yn-1-yl)pyrrolidine. The final step involves the reaction of this intermediate with cyanomethylamine to form the desired compound, N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
CMMP has shown potential in a variety of research applications due to its ability to selectively inhibit the activity of certain enzymes and proteins. One area of research where CMMP has been studied is in the field of cancer research. CMMP has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the development of several types of cancer. In addition, CMMP has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell growth and division.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-1-methylsulfonyl-N-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-3-7-13(9-6-12)11(15)10-5-4-8-14(10)18(2,16)17/h1,10H,4-5,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNRSCOBMOGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)
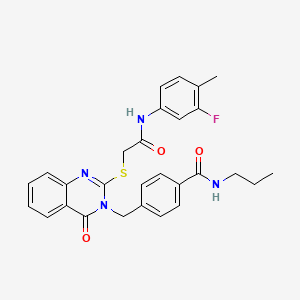
![2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile](/img/structure/B2556652.png)
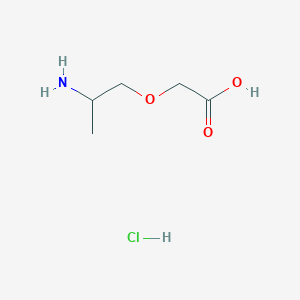
![1-(2,2-Difluoroethyl)-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2556656.png)
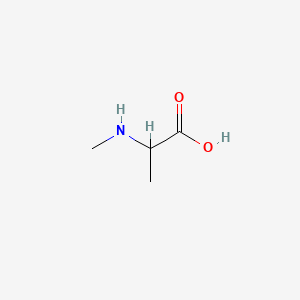
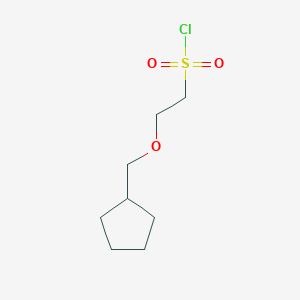
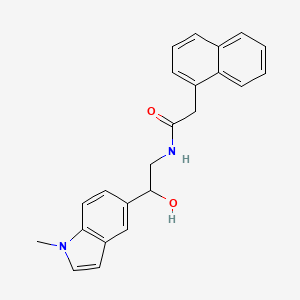

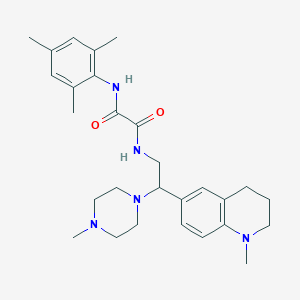
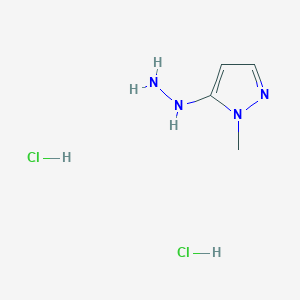
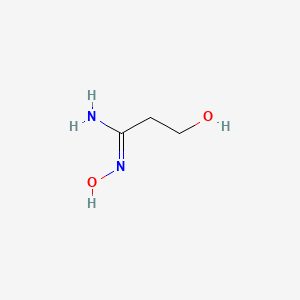
![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556670.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)